molecular formula C16H12BrN5O2 B3739034 N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide

N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B3739034
M. Wt: 386.20 g/mol
InChI Key: FNVSGWXCXJQGIM-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features both indole and pyrazole moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The pyrazole moiety can be introduced through the reaction of hydrazine derivatives with 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can also interact with biological molecules, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide is unique due to the combination of indole and pyrazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O2/c1-3-6-22-13-5-4-10(17)8-11(13)14(16(22)24)20-21-15(23)12-7-9(2)18-19-12/h1,4-5,7-8,24H,6H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVSGWXCXJQGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
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N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
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N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide

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